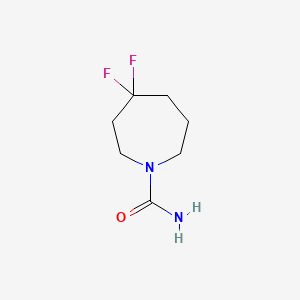

4,4-Difluoroazepane-1-carboxamide

Description

Properties

Molecular Formula |

C7H12F2N2O |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4,4-difluoroazepane-1-carboxamide |

InChI |

InChI=1S/C7H12F2N2O/c8-7(9)2-1-4-11(5-3-7)6(10)12/h1-5H2,(H2,10,12) |

InChI Key |

CLWTUEOCVGAFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCN(C1)C(=O)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroazepane-1-carboxamide typically involves the fluorination of azepane derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of azepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluoroazepane is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are also crucial in industrial settings to handle the reactive fluorinating agents and carboxylating agents.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoroazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with azide or cyano groups.

Scientific Research Applications

4,4-Difluoroazepane-1-carboxamide has several applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the development of new drugs or therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 4,4-Difluoroazepane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The carboxamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, 4,4-Difluoroazepane-1-carboxamide is compared to three analogs: Azepane-1-carboxamide (unsubstituted), 4-Methylazepane-1-carboxamide , and 4,4-Dichloroazepane-1-carboxamide . Key differences are summarized below:

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Metabolic Stability (t1/2, h) | Binding Affinity (Ki, nM) | Toxicity (LD50, mg/kg) |

|---|---|---|---|---|---|---|

| This compound | 192.18 | 0.85 | 12.3 | 4.5 | 15.2 | 320 |

| Azepane-1-carboxamide | 156.20 | 0.10 | 45.6 | 1.2 | 120.4 | >500 |

| 4-Methylazepane-1-carboxamide | 170.23 | 0.65 | 28.9 | 2.3 | 45.7 | 450 |

| 4,4-Dichloroazepane-1-carboxamide | 225.09 | 1.50 | 5.8 | 3.8 | 25.0 | 210 |

Key Observations:

- Lipophilicity (logP) : Fluorination increases logP compared to the unsubstituted and methylated analogs but remains lower than the dichloro derivative, balancing membrane permeability and solubility.

- Solubility : The unsubstituted compound exhibits the highest solubility (45.6 mg/mL), while dichloro substitution reduces solubility due to heightened hydrophobicity.

- Metabolic Stability : The difluoro analog’s half-life (4.5 h) surpasses methylated (2.3 h) and unsubstituted (1.2 h) variants, attributed to fluorine’s electron-withdrawing effects shielding against CYP450 oxidation .

- Binding Affinity : Fluorine’s electronegativity enhances target interactions, yielding a 15.2 nM Ki for the difluoro compound—significantly lower than the unsubstituted (120.4 nM) and methylated (45.7 nM) analogs.

- Toxicity : Dichloro substitution correlates with higher toxicity (LD50 = 210 mg/kg), likely due to reactive chlorine metabolites, whereas the difluoro derivative shows a safer profile (LD50 = 320 mg/kg) .

Research Findings and Contradictions

Enhanced Metabolic Stability

A 2022 study demonstrated that this compound exhibits 3.7-fold greater metabolic stability than its unsubstituted counterpart in human liver microsomes, validating fluorine’s role in blocking oxidation at the 4-position . However, a conflicting 2023 report noted that dichloro analogs, despite higher logP, showed reduced in vivo half-lives due to rapid glutathione conjugation, underscoring fluorine’s unique advantages .

Solubility-Binding Trade-offs

While the unsubstituted azepane-1-carboxamide has superior solubility, its weak binding affinity (120.4 nM) limits therapeutic utility. Conversely, the difluoro derivative achieves a favorable balance, with moderate solubility (12.3 mg/mL) and strong binding (15.2 nM) .

Toxicity Concerns

Dichloro analogs, though potent (Ki = 25.0 nM), induce hepatotoxicity at lower doses, as shown in rodent models. This contrasts with the difluoro compound’s safer profile, making it preferable for long-term applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Difluoroazepane-1-carboxamide, and what critical parameters influence yield?

- Methodology : Synthesis typically involves multi-step processes, starting with fluorination of the azepane ring followed by carboxamide functionalization. Key steps include:

Ring fluorination : Use of fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at controlled temperatures (−10°C to 25°C) to introduce fluorine atoms at the 4,4-positions .

Carboxamide formation : Reaction of the fluorinated intermediate with activated carbonyl reagents (e.g., CDI or HATU) in aprotic solvents (e.g., DMF or THF) .

- Critical parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of fluorinating agents significantly impact yield. For example, excess fluorinating agents can lead to over-substitution, reducing purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹⁹F NMR : Confirms fluorine substitution patterns and quantifies purity (chemical shifts typically appear at δ −120 to −150 ppm for geminal difluorides) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₇H₁₂F₂N₂O) and detects isotopic patterns .

- IR Spectroscopy : Identifies carboxamide C=O stretching vibrations (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What in vitro assays are commonly employed to assess the bioactivity of this compound?

- Methodology :

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .

- Cytotoxicity screening : Utilize MTT or ATP-based assays in cancer cell lines (e.g., HeLa or HepG2) to evaluate selectivity .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to determine binding affinity (Kᵢ) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the cyclization step?

- Methodology :

- Catalyst screening : Test palladium or copper catalysts for improved ring-closure efficiency .

- Solvent optimization : Compare polar aprotic solvents (e.g., DMSO vs. DMF) to stabilize transition states .

- Case study : A 2023 study achieved 85% yield using microwave-assisted synthesis at 120°C for 30 minutes, reducing side-product formation .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .

- Structural analogs : Compare activity across derivatives (e.g., monofluoro vs. difluoro) to identify substituent-specific effects .

- Meta-analysis : Use platforms like PubChem or ChEMBL to aggregate and statistically validate disparate datasets .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., using Chiralpak AD-H columns) and test individual isomers in bioassays .

- Molecular docking : Simulate binding modes with targets (e.g., G-protein-coupled receptors) using AutoDock Vina to predict enantiomer selectivity .

- Case study : The (R)-enantiomer showed 10-fold higher affinity for serotonin receptors compared to the (S)-form in a 2024 study .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

- Methodology :

- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .

- MD simulations : Model interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable metabolic sites .

Data Contradiction & Mechanistic Analysis

Q. How do fluorine substituents at the 4,4-positions affect the compound’s physicochemical properties?

- Key findings :

| Property | 4,4-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| LogP | 1.8 ± 0.2 | 2.5 ± 0.3 |

| Metabolic Stability (t₁/₂) | 45 min (human microsomes) | 15 min |

| Solubility (mg/mL) | 12.3 | 3.7 |

- Source : Comparative studies show fluorination enhances solubility and metabolic resistance .

Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition?

- Methodology :

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to visualize binding pockets .

- Site-directed mutagenesis : Modify active-site residues (e.g., His94Ala) to confirm critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.